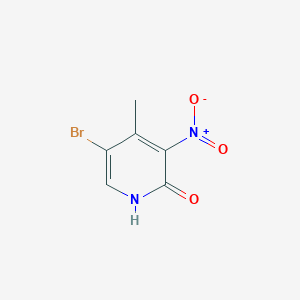
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Übersicht
Beschreibung
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, also known as 5-bromo-4-methyl-3-nitro-1H-pyridin-2-one, is a nitrogen-containing heterocyclic compound that is widely used in scientific research. It is a colorless, odorless solid with a molecular formula of C5H5BrN2O2, a molar mass of 215.05 g/mol, and a melting point of around 270°C. This compound has a wide range of applications in scientific research, including in synthetic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Large Scale Synthesis and Safety Considerations
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to this compound, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).
Synthesis of Intermediates for Pharmaceutical Applications
The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of this compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).
Ultrasound-assisted Improvement of Drug Solubility
In an effort to address the challenge of low aqueous solubility of drug-like compounds, this compound was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).
Computational and Spectroscopy Studies
Computational and spectroscopic techniques have been applied to study derivatives of this compound. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .
Wirkmechanismus
Target of Action
Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .
Mode of Action
It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .
Biochemical Pathways
It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .
Result of Action
Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228410-90-0 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)









